2-Bromo-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one
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Overview
Description
2-Bromo-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom, two fluorine atoms, and an indole moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole moiety, which can be derived from commercially available starting materials such as 2-methylindole.
Bromination: The indole derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Fluorination: The brominated intermediate is subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The indole moiety can be oxidized to form various oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), mild heating.
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF), room temperature.
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water), controlled temperature.
Major Products Formed
Substitution: Various substituted indole derivatives.
Reduction: Alcohol derivatives.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
2-Bromo-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer, antiviral, and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with various biological targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of indole-based compounds in biological systems.
Material Science: The compound can be used in the development of novel materials with unique properties, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2-methyl-1H-indol-3-yl)ethan-1-one: Lacks the difluoro group, which may affect its biological activity and chemical reactivity.
2,2-Difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
1-(2-Methyl-1H-indol-3-yl)ethan-1-one: Lacks both bromine and fluorine atoms, making it less reactive and potentially less biologically active.
Uniqueness
2-Bromo-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one is unique due to the presence of both bromine and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H8BrF2NO |
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Molecular Weight |
288.09 g/mol |
IUPAC Name |
2-bromo-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H8BrF2NO/c1-6-9(10(16)11(12,13)14)7-4-2-3-5-8(7)15-6/h2-5,15H,1H3 |
InChI Key |
GZNWGHCWZAJCSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(F)(F)Br |
Origin of Product |
United States |
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